molecular formula C14H9Cl3N2O4 B2673679 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime CAS No. 860788-58-5

3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime

Cat. No.: B2673679
CAS No.: 860788-58-5
M. Wt: 375.59
InChI Key: OOLBELPPNREUEW-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the nitration of 2,4,5-trichlorophenol to introduce the nitro group. This is followed by the formation of the benzenecarbaldehyde moiety and subsequent reaction with O-methyloxime to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure consistency and quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Nucleophilic aromatic substitution reactions often require strong bases and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the aldehyde group produces a carboxylic acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aldehyde moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-(2,4,5-trichlorophenoxy)benzenecarbaldehyde O-methyloxime is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its high purity and versatility make it valuable in various research and industrial applications .

Properties

IUPAC Name

(E)-N-methoxy-1-[3-nitro-4-(2,4,5-trichlorophenoxy)phenyl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O4/c1-22-18-7-8-2-3-13(12(4-8)19(20)21)23-14-6-10(16)9(15)5-11(14)17/h2-7H,1H3/b18-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLBELPPNREUEW-CNHKJKLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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